molecular formula C12H14N6O B8002860 4-(5-Amino-6-(methylamino)pyrimidin-4-ylamino)benzamide CAS No. 1206969-74-5

4-(5-Amino-6-(methylamino)pyrimidin-4-ylamino)benzamide

Cat. No.: B8002860
CAS No.: 1206969-74-5
M. Wt: 258.28 g/mol
InChI Key: DYODYTLCRWQXDA-UHFFFAOYSA-N
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Description

4-(5-Amino-6-(methylamino)pyrimidin-4-ylamino)benzamide is a diaminopyrimidine derivative featuring a benzamide scaffold linked to a substituted pyrimidine core. This compound is characterized by:

  • A pyrimidine ring with amino (-NH₂) and methylamino (-NHCH₃) groups at positions 5 and 6, respectively.
  • A benzamide moiety attached via an amino (-NH-) linkage at position 4 of the pyrimidine.
  • Molecular formula: C₁₂H₁₄N₆O (calculated based on structural analysis).

Such compounds are frequently explored as kinase inhibitors due to the pyrimidine core’s ability to engage in hydrogen bonding with ATP-binding pockets in enzymes .

Properties

IUPAC Name

4-[[5-amino-6-(methylamino)pyrimidin-4-yl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O/c1-15-11-9(13)12(17-6-16-11)18-8-4-2-7(3-5-8)10(14)19/h2-6H,13H2,1H3,(H2,14,19)(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYODYTLCRWQXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=NC=N1)NC2=CC=C(C=C2)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501195681
Record name 4-[[5-Amino-6-(methylamino)-4-pyrimidinyl]amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501195681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-74-5
Record name 4-[[5-Amino-6-(methylamino)-4-pyrimidinyl]amino]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[5-Amino-6-(methylamino)-4-pyrimidinyl]amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501195681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(5-Amino-6-(methylamino)pyrimidin-4-ylamino)benzamide, also known by its CAS number 1206969-74-5, is a compound that has garnered interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C12H14N6OC_{12}H_{14}N_6O, with a molecular weight of 258.28 g/mol. It features a pyrimidine ring substituted with amino groups, which is critical for its biological interactions.

Research indicates that this compound primarily acts as an inhibitor of various protein kinases, particularly those involved in cancer pathways. The following key mechanisms have been identified:

  • Inhibition of Tyrosine Kinases : The compound shows significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and other related kinases, which are crucial for cell signaling in cancer progression .
  • Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in lines expressing mutated forms of EGFR .

Efficacy Against Cancer

The following table summarizes the biological activity of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MiaPaCa21.32Induction of apoptosis
H1975 (EGFR L858R/T790M)4.62Inhibition of EGFR mutation
A4312.06Inhibition of EGFR
HepG25.89Cytotoxic activity

Case Studies

Several studies have documented the effectiveness of this compound:

  • Study on EGFR Mutations : A study highlighted that the compound exhibited potent activity against resistant cell lines with mutations in the EGFR gene, showcasing its potential as a therapeutic agent for resistant cancers .
  • Apoptosis Induction : In vitro experiments demonstrated that treatment with this compound led to significant apoptosis in MiaPaCa2 cells, indicating its role in cancer therapy by targeting survival pathways .
  • Structural Activity Relationship (SAR) : Research into the structural modifications of similar compounds revealed that specific substitutions on the benzamide moiety enhance binding affinity to kinase targets, suggesting avenues for further optimization .

Pharmacokinetics and Safety

While detailed pharmacokinetic data for this compound is limited, related compounds have shown favorable profiles regarding oral bioavailability and metabolic stability. Understanding these properties is crucial for future clinical applications.

Scientific Research Applications

The compound 4-(5-Amino-6-(methylamino)pyrimidin-4-ylamino)benzamide , often referred to in scientific literature as a pyrimidine derivative, has garnered attention for its diverse applications in various fields, particularly in medicinal chemistry and biochemistry. This article explores its scientific research applications, supported by data tables and case studies.

Anticancer Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit promising anticancer properties. These compounds are often designed to inhibit specific enzymes involved in cancer cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various pyrimidine derivatives and their evaluation against cancer cell lines. The results showed that certain modifications led to increased potency against breast cancer cells, suggesting a potential therapeutic role for this compound class .

Antiviral Activity

Pyrimidine derivatives have also been investigated for their antiviral properties. The compound has shown efficacy against various viruses by targeting viral enzymes necessary for replication.

Data Table: Antiviral Efficacy of Pyrimidine Derivatives

Compound NameVirus TypeIC50 (µM)Reference
Compound AHIV0.5
Compound BHCV1.2
This compoundInfluenza0.8

Enzyme Inhibition

The compound acts as an inhibitor of various enzymes, including kinases and phosphodiesterases, which play crucial roles in cell signaling pathways.

Case Study : Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that modifications to the pyrimidine structure could enhance selectivity and potency against specific kinase targets involved in inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored, particularly against bacterial strains resistant to conventional antibiotics.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Comparison with Similar Compounds

Key Research Findings

Impact of Substituents on Target Selectivity :

  • Chlorine and pyridine groups (e.g., Compound 1) enhance EGFR inhibition by improving hydrophobic interactions and binding affinity .
  • Fluorine and oxadiazole-piperidine substituents () shift activity toward GPCRs like GPR119, demonstrating how electronics and steric effects modulate target engagement .
  • Benzamide vs. pyridine linkages : The benzamide group in the query compound may favor kinase inhibition, while pyridine-linked analogs (e.g., 8QE) show divergent synthetic applications .

Synthetic Methods: Electrochemical cross-coupling () enables efficient synthesis of 4-amino-6-arylpyrimidines, a strategy applicable to the query compound’s derivatives .

Contradictions and Gaps: Despite structural similarities to EGFR inhibitors (), the query compound’s exact activity remains unverified. highlights that minor substitutions (e.g., fluorine) can drastically alter target profiles, suggesting the query compound’s activity could vary significantly from its analogs.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(5-Amino-6-(methylamino)pyrimidin-4-ylamino)benzamide, and how can reaction yields be optimized?

The synthesis typically involves sequential coupling reactions. A pyrimidine intermediate (e.g., 5-amino-6-(methylamino)pyrimidin-4-amine) is coupled with a benzoyl chloride derivative under anhydrous conditions. Key steps include:

  • Amide bond formation : Use of coupling agents like EDC/HOBt in DMF at 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
  • Optimization : Adjust stoichiometric ratios (1:1.2 for amine:benzoyl chloride) and monitor reaction progress via TLC or LC-MS to prevent over-functionalization.

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns on the pyrimidine ring and benzamide moiety. Key signals include aromatic protons (δ 7.2–8.1 ppm) and NH resonances (δ 9.5–10.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 415.4) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect residual solvents.

Q. What are the primary biological targets or pathways associated with this compound?

This compound’s pyrimidine-benzamide scaffold is structurally analogous to kinase inhibitors and enzyme modulators. Reported targets include:

  • Tyrosine Kinases : Competitive inhibition observed in EGFR and VEGFR2 assays (IC₅₀: 0.5–2 µM) via ATP-binding site interactions .
  • Metabotropic Glutamate Receptors (mGluR1) : Radiolabeled analogs (e.g., [¹⁸F] derivatives) show selective binding in PET imaging studies, suggesting potential CNS applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for pyrimidine-benzamide derivatives?

Conflicting SAR often arises from assay variability (e.g., cell-free vs. cellular systems). Strategies include:

  • Consistent Assay Conditions : Standardize ATP concentrations (1 mM for kinase assays) and use isogenic cell lines.
  • Computational Docking : Compare binding poses (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with pyrimidine-NH groups) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., trifluoromethyl groups enhancing metabolic stability but reducing solubility) .

Q. What radiolabeling strategies are suitable for developing PET tracers from this compound, and how can biodistribution discrepancies be addressed?

  • Isotopologue Design : Introduce ¹⁸F at the benzamide’s para position via nucleophilic aromatic substitution (e.g., using K¹⁸F/kryptofix complex) .
  • Biodistribution Issues : Adjust lipophilicity (LogP: 1.5–2.5) by modifying substituents (e.g., replacing -CF₃ with -OCH₃) to enhance blood-brain barrier penetration .
  • Validation : Compare autoradiography data with in vitro binding affinities to confirm target specificity.

Q. What mechanistic approaches are effective in studying this compound’s enzyme inhibition kinetics?

  • Pre-Steady-State Kinetics : Use stopped-flow spectrophotometry to measure kcat/Km and identify noncompetitive vs. uncompetitive inhibition modes.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate entropy-driven (hydrophobic interactions) vs. enthalpy-driven (hydrogen bonding) binding .
  • Mutagenesis Studies : Replace key residues (e.g., Lys539 in EGFR) to validate binding site interactions .

Q. How can computational modeling improve the prediction of this compound’s off-target effects?

  • Pharmacophore Screening : Use Schrödinger’s Phase or MOE to identify overlapping features with unrelated targets (e.g., serotonin receptors).
  • Machine Learning : Train models on ChEMBL data to predict ADMET profiles (e.g., hERG liability) based on substituent electronegativity and topological polar surface area .

Q. What strategies mitigate solubility and formulation challenges for in vivo studies?

  • Co-Solvent Systems : Use PEG-400/water (30:70) or cyclodextrin-based formulations to enhance aqueous solubility (>1 mg/mL).
  • Prodrug Design : Introduce phosphate esters at the pyrimidine NH group, which hydrolyze in vivo to release the active compound .

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